molecular formula C10H5F17 B1294866 (Perfluoro-n-octyl)ethane CAS No. 77117-48-7

(Perfluoro-n-octyl)ethane

Cat. No.: B1294866
CAS No.: 77117-48-7
M. Wt: 448.12 g/mol
InChI Key: JNAIMEWMJYVGEW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Perfluoro-n-octyl)ethane typically involves the fluorination of n-octyl ethane. This process can be carried out using elemental fluorine or other fluorinating agents under controlled conditions to ensure complete substitution of hydrogen atoms with fluorine atoms. The reaction is usually conducted in a fluorinated solvent at elevated temperatures to facilitate the fluorination process .

Industrial Production Methods: Industrial production of this compound often employs electrochemical fluorination (ECF) or telomerization processes. ECF involves the electrolysis of a hydrocarbon in the presence of hydrogen fluoride, resulting in the replacement of hydrogen atoms with fluorine atoms. Telomerization, on the other hand, involves the reaction of a perfluoroalkyl iodide with an olefin to produce the desired perfluorinated compound .

Chemical Reactions Analysis

Types of Reactions: (Perfluoro-n-octyl)ethane primarily undergoes substitution reactions due to the strong carbon-fluorine bonds that make oxidation and reduction reactions less favorable. Common substitution reactions include nucleophilic substitution, where a nucleophile replaces a fluorine atom in the compound .

Common Reagents and Conditions: Typical reagents used in substitution reactions with this compound include strong nucleophiles such as alkoxides, amines, and thiolates. These reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures to enhance the reaction rate .

Major Products Formed: The major products formed from these substitution reactions depend on the nucleophile used. For example, reaction with an alkoxide may yield a perfluoroalkyl ether, while reaction with an amine could produce a perfluoroalkyl amine .

Scientific Research Applications

(Perfluoro-n-octyl)ethane has a wide range of applications in scientific research due to its unique properties. In chemistry, it is used as a surfactant and in the synthesis of other fluorinated compounds. In biology and medicine, it is utilized in the development of drug delivery systems and as a contrast agent in imaging techniques. Industrially, it is employed in the manufacture of non-stick coatings, lubricants, and fire-fighting foams .

Mechanism of Action

The mechanism of action of (Perfluoro-n-octyl)ethane is primarily based on its ability to interact with lipid bilayers and proteins. Its hydrophobic and lipophobic nature allows it to partition into lipid membranes, altering their properties and affecting membrane-bound proteins. This can lead to changes in cell signaling pathways and membrane fluidity .

Comparison with Similar Compounds

  • Perfluorooctanoic acid (PFOA)
  • Perfluorooctane sulfonate (PFOS)
  • Perfluorodecanoic acid (PFDA)
  • Perfluorododecanoic acid (PFDoA)

Comparison: (Perfluoro-n-octyl)ethane is unique among perfluorinated compounds due to its specific structure and properties. Unlike perfluorooctanoic acid and perfluorooctane sulfonate, which are commonly used in industrial applications but have raised environmental and health concerns, this compound is less studied and may offer different advantages in terms of stability and reactivity .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F17/c1-2-3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAIMEWMJYVGEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F(CF2)8(CH2)2H, C10H5F17
Record name Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-
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Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90880979
Record name (Perfluoro-n-octyl)ethane
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Molecular Weight

448.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77117-48-7, 85711-89-3
Record name Perfluorooctylethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77117-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-
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Record name Ethylheptadecafluorooctane
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Record name (Perfluoro-n-octyl)ethane
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Record name Ethylheptadecafluorooctane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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